2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one
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Overview
Description
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one typically involves the bromination of benzo[d]thiazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, acetonitrile, and various oxidizing or reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with thiourea can yield thiazole derivatives, while substitution reactions can produce a variety of substituted thiazoles.
Scientific Research Applications
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in Gram-negative bacteria.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in bacteria by interfering with the LasB system . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- Benzo[d]thiazole-2-thiol
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- Thiazolo[4,5-b]pyridines
Uniqueness
What sets 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one apart is its specific bromine substitution, which can significantly alter its chemical reactivity and biological activity compared to other thiazole derivatives. This unique structure allows it to be used in specialized applications, particularly in medicinal chemistry and biological research.
Properties
Molecular Formula |
C7H6BrNOS |
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Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-bromo-5,7-dihydro-4H-1,3-benzothiazol-6-one |
InChI |
InChI=1S/C7H6BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2 |
InChI Key |
XHDZLGMKYSVJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)SC(=N2)Br |
Origin of Product |
United States |
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